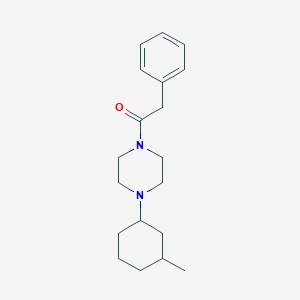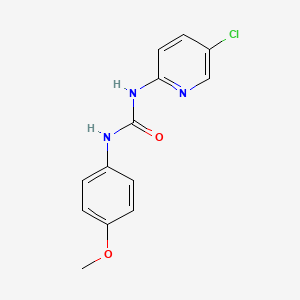
1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine
Übersicht
Beschreibung
1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine (MeOPP) is a synthetic compound that belongs to the piperazine family. MeOPP has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which leads to an increase in serotonin release. 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine also acts as a dopamine transporter inhibitor, which leads to an increase in dopamine release. The combined effect of these actions is thought to contribute to the anxiolytic and antidepressant effects of 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine.
Biochemical and Physiological Effects:
1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury. 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine has several advantages for use in lab experiments. 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine is relatively easy to synthesize and is stable under a variety of conditions. 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, which makes it a potentially useful tool for studying the neurobiology of anxiety and depression. However, 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine has some limitations for use in lab experiments. 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine has not been extensively studied in humans, so its effects in humans are not well understood. 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine may also have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine. One direction is to study the effects of 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine in humans. Another direction is to investigate the potential use of 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine as a treatment for anxiety and depression. 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine could also be used to study the neurobiology of addiction, as it has been shown to have an effect on the dopamine transporter. Finally, 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine could be used to study the neurobiology of neurodegenerative diseases, such as Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
Wissenschaftliche Forschungsanwendungen
1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methylcyclohexyl)-4-(phenylacetyl)piperazine has also been shown to have an effect on the dopamine transporter, which is involved in the regulation of reward and motivation.
Eigenschaften
IUPAC Name |
1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-16-6-5-9-18(14-16)20-10-12-21(13-11-20)19(22)15-17-7-3-2-4-8-17/h2-4,7-8,16,18H,5-6,9-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATYPZMRWGVSKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B3907165.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3907167.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3907169.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B3907178.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(2-naphthyl)-4(3H)-quinazolinone](/img/structure/B3907184.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B3907186.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907207.png)
![N-{[1-(3-furoyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B3907211.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907216.png)
![2-(4-{2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-1-piperazinyl)ethanol dihydrochloride](/img/structure/B3907222.png)
![6-[2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B3907231.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3907232.png)
![3-[4-(2,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3907236.png)
